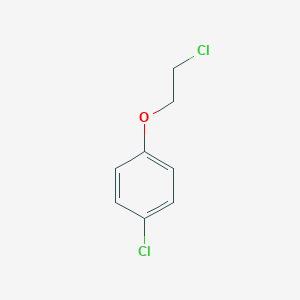

1-Chloro-4-(2-chloroethoxy)benzene

Descripción

Significance in Organic Synthesis and Industrial Chemistry

The primary significance of 1-Chloro-4-(2-chloroethoxy)benzene lies in its role as a chemical intermediate. Chemical suppliers market it for use in the synthesis of fine chemicals, pharmaceutical ingredients, and materials for the agrochemical and dye industries. synhet.comsynhet.com Its utility is rooted in its bifunctional nature, possessing two chlorine atoms at different positions in the molecule, which allows for a range of chemical transformations.

A key synthetic application is in the preparation of more complex substituted benzene (B151609) derivatives. For instance, a patented process details the synthesis of 4-chloro-(2-chloroethoxy)-benzene from 4-chlorophenol (B41353) and ethylene (B1197577) carbonate, followed by a chlorination step using agents like phosgene (B1210022) or thionyl chloride. prepchem.comgoogle.com This product is then utilized as an intermediate in the manufacture of valuable compounds, such as 2-(2-chloroethoxy)-benzenesulfonamide, which itself is a precursor for certain herbicides. google.com

While direct, large-scale applications of this compound are not widely documented in public literature, the applications of structurally similar compounds highlight its potential. For example, related chloro- and ethoxy-substituted benzene molecules are crucial intermediates in the synthesis of pharmaceuticals. A notable example is the use of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469) as an intermediate in the production of dapagliflozin, a medication used to treat type 2 diabetes. chemicalbook.commarketpublishers.com The existence of market research reports dedicated to this compound further underscores its commercial relevance and role in various industrial supply chains. marketreport.jpchemicalbook.com

Overview of Structural Features and Reactivity Domains

The chemical behavior of this compound is dictated by its distinct structural components: a 1,4-disubstituted benzene ring (para-substituted) and an ether linkage to a chloroethyl group.

Structural Features:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 13001-28-0 |

| Molecular Formula | C₈H₈Cl₂O |

| Molecular Weight | 191.06 g/mol |

| Physical Form | Colorless to light-yellow liquid |

Data sourced from multiple chemical suppliers and databases. sigmaaldrich.comca.gov

Reactivity Domains:

The molecule has two primary sites of reactivity:

The Chlorobenzene (B131634) Ring: The chlorine atom attached directly to the benzene ring influences the ring's reactivity towards electrophilic aromatic substitution. Chlorine is an electron-withdrawing group via induction, which deactivates the benzene ring, making it less reactive than benzene itself towards electrophiles. However, due to resonance effects, it directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the chloroethoxy group, electrophilic substitution would primarily occur at the positions ortho to the chlorine atom (positions 2 and 6).

The 2-Chloroethoxy Group: The chlorine atom on the ethyl side chain is an alkyl halide. This site is susceptible to nucleophilic substitution reactions . This is a highly useful feature, as it allows for the introduction of a wide variety of functional groups by reacting this compound with different nucleophiles. For example, reaction with an amine would yield an aminoethoxy derivative, while reaction with a thiol would introduce a thioether linkage. This reactivity is central to its function as an intermediate, enabling the construction of more elaborate molecular architectures. The ether linkage itself is generally stable under many reaction conditions.

The presence of these two different chloro-substituted sites allows for selective and stepwise reactions, making it a valuable tool for synthetic chemists aiming to build complex molecules with precise substitution patterns.

Current Research Landscape and Future Directions

The current research landscape for this compound appears to be primarily driven by its practical application as a building block in industrial synthesis rather than fundamental academic investigation. The bulk of available literature, including patents, points towards its established role as an intermediate for creating more complex and often proprietary molecules for the pharmaceutical and agrochemical sectors. prepchem.comgoogle.com

Future research and applications are likely to continue leveraging the dual reactivity of the molecule. Potential directions include:

Development of Novel Pharmaceuticals and Agrochemicals: The core structure of this compound can be elaborated into a diverse library of compounds for screening for biological activity. The ability to modify both the aromatic ring and the side chain provides a pathway to fine-tune the properties of new potential drugs and pesticides.

Synthesis of Specialty Polymers and Materials: The reactive chloro groups could be used to incorporate this aromatic ether structure into polymer chains, potentially imparting properties such as thermal stability, flame retardancy, or specific optical properties.

Advanced Organic Synthesis: While its fundamental reactions are known, there is potential for developing novel catalytic systems that can selectively activate one of the C-Cl bonds in the presence of the other, offering more sophisticated control over its synthetic transformations.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-chloro-4-(2-chloroethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFJCCNZMGVNBKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074487 | |

| Record name | Benzene, 1-chloro-4-(2-chloroethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13001-28-0 | |

| Record name | 1-Chloro-4-(2-chloroethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13001-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloroethyl 4-chlorophenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013001280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-chloro-4-(2-chloroethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-4-(2-chloroethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.561 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROETHYL 4-CHLOROPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6MPD4B6F9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Optimization for 1 Chloro 4 2 Chloroethoxy Benzene

Established Synthetic Routes to 1-Chloro-4-(2-chloroethoxy)benzene

The formation of the ether linkage in this compound is typically accomplished through nucleophilic substitution reactions. The most common approaches involve the alkylation of a phenoxide or the etherification of a benzyl (B1604629) halide.

Alkylation of Halogenated Phenols (e.g., 4-chlorophenol)

A primary and widely utilized method for synthesizing this compound is the Williamson ether synthesis. masterorganicchemistry.comfrancis-press.comjk-sci.comfrancis-press.com This reaction involves the deprotonation of a phenol (B47542), in this case, 4-chlorophenol (B41353), to form a more nucleophilic phenoxide ion. masterorganicchemistry.comfrancis-press.com This is typically achieved using a base. The resulting 4-chlorophenoxide then acts as a nucleophile, attacking an alkylating agent such as 1,2-dichloroethane (B1671644) in an SN2 reaction to form the desired ether.

The general reaction is as follows:

4-Chlorophenol + 1,2-dichloroethane → this compound + HCl

The success of this reaction is contingent on several factors. The choice of base is crucial for the initial deprotonation of the phenol. numberanalytics.com The reaction is often carried out in the presence of a phase transfer catalyst to facilitate the reaction between the aqueous and organic phases. utahtech.edubrainly.comchegg.com

A related approach involves the reaction of 4-chlorophenol with ethylene (B1197577) carbonate at elevated temperatures (130°C to 150°C) to produce 4-(2-hydroxyethoxy)-chlorobenzene. This intermediate is then chlorinated using reagents like phosgene (B1210022) or thionyl chloride to yield this compound. prepchem.com

Etherification Strategies

While less common for this specific compound, general etherification strategies can be adapted. One such conceptual pathway involves the reaction of 4-chlorobenzyl chloride with 2-chloroethanol. However, the Williamson ether synthesis is generally preferred due to the higher reactivity of phenoxides compared to alcohols as nucleophiles. masterorganicchemistry.com

Cross-Coupling Approaches for Related Chlorinated Aromatic Ethers

While direct cross-coupling for the synthesis of this compound is not the standard method, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are vital for creating complex organic molecules and can be employed for the synthesis of related aryl ethers. samaterials.comguidechem.com The Ullmann condensation, which involves the copper-catalyzed reaction of an aryl halide with an alcohol, is another relevant cross-coupling approach for the formation of diaryl ethers, particularly when the aryl halide is unactivated. jk-sci.com These methods highlight the broader context of C-O bond formation in aromatic systems.

Advanced Catalysis and Reaction Condition Optimization

To enhance the efficiency, yield, and purity of this compound synthesis, significant research has focused on the role of catalysts and the optimization of reaction parameters.

Role of Catalysts in Enhancing Reaction Efficiency

Catalysts play a pivotal role in overcoming activation barriers and improving reaction rates.

Tetrabutylammonium bromide (TBAB) : This quaternary ammonium (B1175870) salt is a widely used phase transfer catalyst in Williamson ether synthesis. utahtech.edubrainly.comchegg.comquizlet.com TBAB facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase where the alkylating agent is present, thereby increasing the reaction rate and minimizing side reactions. brainly.comquizlet.com Its structure, featuring both hydrophobic butyl chains and a charged nitrogen atom, allows it to interact with both phases. quizlet.com

Cesium Carbonate (Cs₂CO₃) : Cesium carbonate is a highly effective base in etherification reactions. samaterials.comguidechem.comresearchgate.netresearchgate.net Its high solubility in organic solvents and its ability to act as a mild, non-nucleophilic base make it particularly useful for O-alkylation of phenols. samaterials.comguidechem.com In some cases, a catalytic amount of cesium carbonate can be used in conjunction with a less expensive base like potassium carbonate to promote the reaction. google.com

The selection of a suitable catalyst is critical for achieving high yields and selectivity.

Table 1: Comparison of Catalysts in Ether Synthesis

| Catalyst | Role | Advantage |

|---|---|---|

| Tetrabutylammonium Bromide (TBAB) | Phase Transfer Catalyst | Facilitates reaction between aqueous and organic phases, increases reaction rate. brainly.comquizlet.com |

Optimization of Temperature, Solvent Systems, and pH for Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product.

Solvent Systems : The choice of solvent is critical in the Williamson ether synthesis. numberanalytics.com Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often preferred as they can solvate the cation of the alkoxide, thereby enhancing the nucleophilicity of the phenoxide ion. numberanalytics.com The use of such solvents generally leads to higher yields compared to protic solvents. numberanalytics.com In some patented procedures for related compounds, solvents like acetonitrile (B52724) and chloroform (B151607) have been utilized. google.comchemicalbook.com

pH : Maintaining the appropriate pH is essential, particularly during the initial deprotonation of the phenol. The use of a base, such as sodium hydroxide (B78521) or potassium hydroxide, creates the alkaline conditions necessary to form the more reactive phenoxide ion. quizlet.commiracosta.edu After the reaction, the pH is often adjusted to neutral during the workup process to separate the product. orgsyn.org

Table 2: Impact of Reaction Parameters on Synthesis

| Parameter | Effect on Yield and Purity |

|---|---|

| Temperature | Higher temperatures increase reaction rate but can also promote side reactions. numberanalytics.com |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) generally lead to higher yields. numberanalytics.com |

By carefully controlling these synthetic methodologies and optimizing the reaction conditions, the efficient and high-yield production of this compound can be achieved.

Green Chemistry Principles in the Synthesis of Aryl Chlorinated Ethers

The application of green chemistry principles to the synthesis of aryl chlorinated ethers, such as this compound, is crucial for minimizing the environmental footprint of chemical manufacturing. mdpi.com These principles aim to reduce waste, limit the use of hazardous substances, and improve energy efficiency. mdpi.comdokumen.pub The primary synthetic route to this compound is the Williamson ether synthesis, a versatile and long-established method for preparing ethers. francis-press.com This reaction typically involves the reaction of an alkoxide, in this case, the sodium salt of 4-chlorophenol, with an alkyl halide, such as 1,2-dichloroethane. francis-press.com The optimization of this synthesis through the lens of green chemistry addresses several key areas.

One of the foundational principles of green chemistry is the prevention of waste, which is considered more advantageous than treating waste after it has been created. acs.org In the context of synthesizing aryl chlorinated ethers, this involves optimizing reaction conditions to maximize the conversion of reactants into the desired product, thereby minimizing the formation of byproducts. Factors such as reaction temperature, solvent choice, and the use of catalysts can significantly influence the reaction's efficiency and waste generation. rsc.org

Another key principle is maximizing atom economy, a concept developed to measure the efficiency of a chemical reaction in incorporating all reactant atoms into the final product. acs.orggreenchemistry-toolkit.org The Williamson ether synthesis can be designed to have a high atom economy, although the formation of a salt byproduct is inherent to the process.

The selection of safer solvents and auxiliaries is a critical aspect of greening the synthesis of aryl chlorinated ethers. dokumen.pub Traditional syntheses may employ solvents like dimethylformamide (DMF), which are effective but pose environmental and health risks. dokumen.pubevitachem.com Research into greener alternatives focuses on using water, ionic liquids, or even solvent-free conditions to reduce the environmental impact. frontiersin.orgnih.gov For instance, the use of phase-transfer catalysts can facilitate reactions in biphasic systems, often with water as one of the phases, thereby avoiding hazardous organic solvents. frontiersin.org

Designing for energy efficiency is another pillar of green chemistry. greenchemistry-toolkit.org Synthetic methods that operate at ambient temperature and pressure are preferred. Microwave-assisted synthesis has emerged as a valuable technique in this regard, often leading to significantly shorter reaction times and reduced energy consumption compared to conventional heating methods.

Finally, the use of catalytic reagents is superior to stoichiometric reagents from a green chemistry perspective. acs.org Catalysts, such as phase-transfer catalysts or solid-supported bases, can enhance reaction rates and selectivity, allowing for milder reaction conditions and reducing the amount of waste generated. francis-press.com Recyclable catalysts are particularly desirable as they further minimize waste and production costs. mdpi.com

The following table summarizes the application of these green chemistry principles to the synthesis of aryl chlorinated ethers.

| Green Chemistry Principle | Application in Aryl Chlorinated Ether Synthesis |

| Waste Prevention | Optimization of reaction conditions to minimize byproduct formation. |

| Atom Economy | Designing synthetic routes to maximize the incorporation of reactant atoms into the final product. acs.org |

| Safer Solvents | Replacing hazardous organic solvents with greener alternatives like water or employing solvent-free conditions. frontiersin.org |

| Energy Efficiency | Utilizing methods like microwave irradiation to reduce reaction times and energy consumption. |

| Catalysis | Employing catalysts to enhance reaction efficiency and reduce the need for harsh conditions. acs.org |

Detailed research findings on the optimization of Williamson ether synthesis for related compounds provide a framework for developing a greener synthesis of this compound. For example, a study on the synthesis of alkyl aryl ethers under microwave irradiation without a solvent, using potassium carbonate as a solid base, demonstrated excellent yields and scalability. This approach is simple, rapid, and holds significant potential for industrial applications.

The table below outlines hypothetical reaction conditions for the synthesis of this compound, comparing a traditional approach with a greener, optimized method based on published research for similar ethers.

| Parameter | Traditional Method | Green, Optimized Method |

| Reactants | 4-chlorophenol, 1,2-dichloroethane | 4-chlorophenol, 1,2-dichloroethane |

| Base | Sodium hydride (NaH) | Potassium carbonate (K2CO3) (solid base) |

| Solvent | Dimethylformamide (DMF) | Solvent-free or water with a phase-transfer catalyst frontiersin.org |

| Catalyst | None | Phase-transfer catalyst (e.g., TBAB) or recyclable catalyst researchgate.net |

| Energy Source | Conventional heating (reflux) | Microwave irradiation |

| Reaction Time | Several hours | Minutes |

| Work-up | Organic solvent extraction, multiple washes | Simple filtration and extraction with a greener solvent |

By integrating these green chemistry principles, the synthesis of this compound and other aryl chlorinated ethers can be made more sustainable, safer, and economically viable.

Chemical Reactivity and Mechanistic Investigations of 1 Chloro 4 2 Chloroethoxy Benzene

Nucleophilic Substitution Reactions on the Chloroethoxy Moiety

The chloroethoxy group of 1-Chloro-4-(2-chloroethoxy)benzene is the more reactive site for nucleophilic substitution compared to the chloro group on the aromatic ring. The primary alkyl chloride of the ethoxy chain is susceptible to attack by a range of nucleophiles.

Reactivity with Diverse Nucleophiles (e.g., amines, thiols)

The terminal chlorine atom on the ethoxy group is readily displaced by various nucleophiles through an S(_N)2 mechanism.

Thiols: Thiolate anions, being excellent nucleophiles, are expected to react efficiently with this compound to form the corresponding thioethers. libretexts.org The reaction of similar haloalkanes with thiols typically proceeds via an S(_N)2 mechanism, involving deprotonation of the thiol to a more nucleophilic thiolate, followed by attack on the electrophilic carbon bearing the chlorine atom. libretexts.org Studies on the reaction of 4-chloro-7-nitrobenzofurazan (B127121) with thiols indicate the formation of a 4-thio derivative, although more complex reaction pathways can also occur. beilstein-journals.orgyoutube.com

The following table summarizes the expected products from the reaction of this compound with representative nucleophiles based on the reactivity of analogous compounds.

| Nucleophile | Reagent Example | Expected Product |

| Amine | Piperidine (B6355638) | 1-(4-(2-(piperidin-1-yl)ethoxy)phenyl)chlorine |

| Thiol | Sodium thiophenoxide | 1-Chloro-4-(2-(phenylthio)ethoxy)benzene |

Stereochemical Outcomes in SN2 Reactions

Given that the chloroethoxy moiety is a primary alkyl chloride, nucleophilic substitution at this position will proceed via an S(_N)2 mechanism. A key feature of the S(_N)2 reaction is the inversion of stereochemistry at the reaction center. nih.govnih.govacademie-sciences.frchemicalbook.com If a chiral starting material were used to synthesize a derivative of this compound with a stereocenter at the carbon bearing the chlorine, any subsequent S(_N)2 reaction at this center would result in the formation of a product with the opposite configuration. nih.govacademie-sciences.fr The nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack), leading to this predictable stereochemical outcome. nih.govacademie-sciences.fr

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating p-(2-chloroethoxy) group, while also being deactivated by the chloro substituent.

Regioselectivity and Electronic Effects of Substituents

The regioselectivity of electrophilic aromatic substitution on the benzene ring is dictated by the electronic effects of the two existing substituents: the chloro group and the 2-chloroethoxy group.

Chloro Group: The chlorine atom is an ortho, para-directing group, but it is also deactivating due to its inductive electron-withdrawing effect.

2-Chloroethoxy Group: The ether oxygen has lone pairs of electrons that can be donated to the ring through resonance, making this group activating and ortho, para-directing.

The activating effect of the alkoxy group is generally stronger than the deactivating effect of the chlorine atom. Therefore, the 2-chloroethoxy group will primarily direct incoming electrophiles to the positions ortho to it (positions 2 and 6). Position 4 is already occupied by the chlorine atom.

For example, in the nitration of chlorobenzene (B131634), a mixture of ortho and para isomers is formed, with the para isomer being the major product. synhet.com Similarly, the Friedel-Crafts acylation of chlorobenzene yields a mixture of ortho and para products, with the para isomer predominating. chemicalbook.com For anisole, which has a strongly activating methoxy (B1213986) group, Friedel-Crafts acylation also yields predominantly the para-substituted product. libretexts.orgbeilstein-journals.orgmasterorganicchemistry.com Based on these examples, electrophilic substitution on this compound is expected to occur at the positions ortho to the 2-chloroethoxy group.

Catalytic Systems for Aromatic Functionalization

Electrophilic aromatic substitution reactions typically require a catalyst to generate a sufficiently strong electrophile to react with the aromatic ring.

Friedel-Crafts Acylation: This reaction involves the introduction of an acyl group (R-C=O) onto the aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. nih.govnih.govtcichemicals.com Common catalysts include aluminum chloride (AlCl(_3)), iron(III) chloride (FeCl(_3)), and other Lewis acids. tcichemicals.com For the acylation of this compound, a catalyst like AlCl(_3) would be used with an acyl chloride, such as acetyl chloride, to form the corresponding ketone. libretexts.orgbeilstein-journals.orgmasterorganicchemistry.com

Nitration: The nitration of an aromatic ring is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO(_2)). synhet.com

The table below shows expected major products for selected electrophilic aromatic substitution reactions on this compound.

| Reaction | Reagents | Expected Major Product |

| Friedel-Crafts Acylation | CH(_3)COCl, AlCl(_3) | 1-(2-Chloro-5-(2-chloroethoxy)phenyl)ethan-1-one |

| Nitration | HNO(_3), H(_2)SO(_4) | 1-Chloro-4-(2-chloroethoxy)-2-nitrobenzene |

Oxidation and Reduction Pathways of the Chemical Compound

Oxidation: The ether linkage in this compound is generally stable to oxidation. However, the aromatic ring can be oxidized under harsh conditions, though this is not a common transformation. If the chloroethoxy group were a thioether, it could be readily oxidized to the corresponding sulfoxide (B87167) and sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA). The oxidation of benzene and its halogenated derivatives can be achieved catalytically at high temperatures, leading to the formation of CO and CO(_2). beilstein-journals.org

Reduction: The chloro groups on this compound can be reduced. The aryl chloride is generally more difficult to reduce than the alkyl chloride. Catalytic hydrogenation is a common method for the reduction of aryl chlorides, often using a palladium on carbon (Pd/C) catalyst and a source of hydrogen. chemicalbook.com This method can also lead to the cleavage of benzyl (B1604629) ethers. chemicalbook.com The reduction of the nitro group in a related compound, 1-(2-chloro-ethoxy)-4-nitro-benzene, to an amine has been achieved using tin(II) chloride (SnCl(_2)). The use of lithium aluminum hydride (LiAlH(_4)) can reduce alkyl halides to alkanes.

Oxidative Transformations to Derived Structures (e.g., quinones)

The oxidation of alkoxy-substituted benzenes can lead to the formation of quinones, valuable synthons in organic chemistry. While direct oxidation of this compound to a quinone is not prominently documented, the transformation is theoretically plausible and can be inferred from established methods for similar substrates.

The synthesis of benzoquinones often involves the oxidation of phenols or hydroquinones. psu.eduresearchgate.net For a compound like this compound, a preliminary step of converting the ether to a hydroxyl group (hydroquinone derivative) would likely be necessary before oxidation. However, direct oxidation of phenols and their ethers to quinones is also possible using strong oxidizing agents.

Research Findings: Various oxidizing systems have been developed for the synthesis of quinones from aromatic precursors. researchgate.net For instance, the oxidation of hydroquinones to p-benzoquinone is a standard laboratory procedure, often employing reagents like sodium dichromate in sulfuric acid. orgsyn.org A more modern and solvent-free approach involves using sulfuryl chloride as the oxidant, which has proven effective for converting 1,4-dihydroxy aromatic compounds into their corresponding quinones. google.com

Phenols can be oxidized to benzo-1,4-quinones using polymer-supported vanadium complexes with tert-butyl hydroperoxide or a combination of cobalt and manganese salts. psu.edu Ruthenium-catalyzed oxidation of 4-substituted phenols also yields 2-substituted benzo-1,4-quinones. psu.edu Given that this compound possesses an alkoxy group, these methods for phenols would require prior ether cleavage.

The table below summarizes common methods for the synthesis of benzoquinones from relevant precursors, which could be adapted for transformations of derivatives of this compound.

| Precursor Type | Oxidizing Agent/System | Product Type | Yield (%) | Reference |

| Hydroquinone | Sodium Dichromate / H₂SO₄ | p-Benzoquinone | 76-81 | orgsyn.org |

| 1,4-Dihydroxybenzene | Sulfuryl Chloride | 1,4-Benzoquinone | Not specified | google.com |

| 4-Substituted Phenols | t-BuOOH / Ru catalyst then TiCl₄ | 2-Substituted Benzo-1,4-quinones | 70-80 | psu.edu |

| Phenols | t-BuOOH / Polymer-supported V catalyst | Benzo-1,4-quinones | 65-95 | psu.edu |

| 1-Hydroxy-2-methoxybenzene | Tris(4-bromophenyl)aminium hexachloroantimonate | Benzo-1,2-quinone | 70 | psu.edu |

This table presents data from studies on analogous compounds to illustrate potential synthetic routes.

Reductive Dehalogenation Strategies

Reductive dehalogenation is a crucial reaction for the detoxification of halogenated aromatic compounds and for synthetic modifications. psu.edu For this compound, this could involve the removal of the chlorine atom from the benzene ring or the one on the ethoxy side chain. The aryl chloride is generally less reactive than the alkyl chloride, allowing for selective reactions. However, methods for aryl dehalogenation are well-established.

Research Findings: The removal of chlorine from an aromatic ring (hydrodechlorination) can be achieved through various catalytic methods. Palladium on carbon (Pd/C) is a common catalyst, often used with a hydrogen source like hydrogen gas or ammonium (B1175870) formate (B1220265). psu.edu A study on the hydrodechlorination of various aryl chlorides demonstrated good to excellent yields (60-98%) using Pd/C and ammonium formate under biocompatible conditions (neutral pH, moderate temperature). psu.edu

Another approach involves copper-catalyzed hydrodehalogenation. This method can be effective for both aryl bromides and chlorides, sometimes employing a tandem system where the aryl chloride is first converted to a more reactive aryl iodide. orgsyn.org

Microbial reductive dehalogenation presents an environmentally friendly alternative. Certain anaerobic bacteria, such as Desulfomonile tiedjei, have been shown to reductively dehalogenate chlorophenols, typically removing meta-chlorine substituents. nih.gov While this specific bacterium acts on chlorophenols, it highlights the potential of bioremediation pathways for related chlorinated aromatic ethers.

The table below outlines several strategies for the reductive dehalogenation of aryl chlorides.

| Catalyst/System | Hydrogen Source | Substrate Type | Yield (%) | Key Conditions | Reference |

| Pd/C | Ammonium Formate | Substituted Aryl Chlorides | 60-98 | Biological media, neutral pH, 37°C | psu.edu |

| CuI / Diamine ligand | Not specified (Tandem Halogen Exchange) | Aryl Chlorides | 12-87 | Microwave, 200°C | orgsyn.org |

| Desulfomonile tiedjei | Formate | Pentachlorophenol | Not specified | Anaerobic, requires inducer | nih.gov |

This table showcases general methods for aryl chloride reduction, applicable to the aromatic chlorine of this compound.

Kinetic and Thermodynamic Studies of Reaction Mechanisms

Kinetic and thermodynamic studies provide fundamental insights into reaction rates, transition states, and the factors controlling chemical transformations. For this compound, a key reaction mechanism to consider is Nucleophilic Aromatic Substitution (SNAr). The benzene ring is substituted with both an electron-withdrawing group (Cl) and an electron-donating group (alkoxy), making its reactivity in SNAr reactions complex. The presence of strong electron-withdrawing groups, typically nitro groups, is usually required to sufficiently activate the ring for this mechanism.

Research Findings: While specific kinetic data for this compound is not readily available, extensive research on similar systems, such as 1-chloro-2,4-dinitrobenzene (B32670), offers a valuable framework. A kinetic study of the reaction between 1-chloro-2,4-dinitrobenzene and amines (n-butylamine and piperidine) in reverse micelles showed that the reaction follows a pseudo-first-order rate law when the amine is in large excess. researchgate.net

The mechanism for the SNAr reaction of 1-chloro-2,4-dinitrobenzene with amines is proposed to be a two-step process involving the formation of a Meisenheimer complex (a sigma intermediate). researchgate.net The rate of this reaction is significantly influenced by the solvent system. For instance, in AOT/n-hexane/water reverse micelles, the reaction is faster than in pure n-hexane, with the rate constants being dependent on the concentration of the surfactant (AOT). researchgate.net

The kinetic data can be analyzed to determine the distribution of reactants between the organic solvent and the micellar interface, as well as the intrinsic second-order rate coefficients within the interface. researchgate.net This highlights the profound impact that the reaction environment can have on the kinetics and mechanism of SNAr reactions. Although this compound lacks the strong activating nitro groups, the principles of reactant partitioning and interfacial catalysis would still apply if it were to undergo SNAr reactions under forcing conditions or with a suitable catalyst.

The table below presents kinetic findings from the study of 1-chloro-2,4-dinitrobenzene, illustrating the type of data obtained from such investigations.

| Reactant System | Medium | Kinetic Profile | Mechanistic Feature | Reference |

| 1-Chloro-2,4-dinitrobenzene + n-Butylamine/Piperidine | AOT/n-hexane/water reverse micelles | Pseudo-first-order | Rate enhancement in micelles; formation of sigma intermediate | researchgate.net |

| 1-Chloro-2,4-dinitrobenzene + Amines | n-Hexane | Base-catalyzed | General base catalysis by the amine | researchgate.net |

This table is based on data for an analogous, more reactive compound to demonstrate the principles of kinetic and mechanistic analysis in SNAr reactions.

Derivatization and Strategic Applications in Organic Synthesis

1-Chloro-4-(2-chloroethoxy)benzene as a Versatile Synthetic Intermediate

This compound serves as a highly adaptable intermediate in organic synthesis due to its distinct reactive centers. nih.govbldpharm.comnih.gov The chloroethyl group is susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups. For instance, it can react with amines to form substituted phenoxyethylamines, which are important pharmacophores. The aromatic chlorine atom can also participate in nucleophilic aromatic substitution or be utilized in cross-coupling reactions, further expanding its synthetic utility. bldpharm.com This dual reactivity enables chemists to construct complex molecular architectures in a controlled and stepwise manner.

The compound is recognized as a valuable reagent for synthesis in medicinal chemistry and for the creation of fine chemicals. bldpharm.com Its role as a building block is crucial for generating diverse molecular scaffolds.

Precursor in Complex Organic Molecule Construction

The strategic positioning of the two chlorine atoms in this compound makes it a valuable precursor for the construction of intricate organic molecules. nih.govbldpharm.com Chemists can selectively address one reactive site while leaving the other intact for subsequent transformations. This orthogonal reactivity is a key advantage in multi-step syntheses.

For example, the chloroethoxy chain can first be modified by reaction with a nucleophile. The resulting intermediate, now bearing a new functional group, can then undergo a second reaction at the chlorinated phenyl ring, such as a Suzuki or Buchwald-Hartwig coupling, to introduce another molecular fragment. This sequential approach allows for the efficient and controlled assembly of complex target molecules from a relatively simple starting material. nih.govbldpharm.com

Building Block for Pharmaceutical and Agrochemical Intermediates

The this compound scaffold is a key component in the synthesis of various pharmaceutical and agrochemical intermediates. nih.govbldpharm.com Its derivatives have been explored for a range of biological activities.

In the pharmaceutical arena, this compound is a precursor for molecules with potential therapeutic applications. For instance, it is used in the synthesis of intermediates for drugs like dapagliflozin, a medication used to treat type 2 diabetes. nih.gov The synthesis of the anthelmintic drug rafoxanide (B1680503) also involves intermediates with a similar chlorophenoxy structure. dundee.ac.uk

In the agrochemical industry, this compound serves as a starting material for the development of new pesticides. bldpharm.com For example, it is an intermediate in the synthesis of the fungicide epoxiconazole, which is effective against a broad spectrum of fungal diseases in crops. The chlorinated phenyl ring is a common feature in many active agrochemical compounds, contributing to their desired biological effects.

Contributions to Materials Science: Polymers, Resins, and Specialty Chemicals

The reactivity of this compound also lends itself to applications in materials science, particularly in the synthesis of polymers, resins, and other specialty chemicals. bldpharm.com The bifunctional nature of the molecule allows it to act as a monomer or a cross-linking agent in polymerization reactions.

For example, it can be used in the production of poly(arylene ether)s, a class of high-performance thermoplastics known for their thermal stability and chemical resistance. The chloroethoxy group can be converted to a hydroxyl group, which can then participate in polycondensation reactions. The aromatic chlorine can also be used in the synthesis of specialty polymers like polychlorostyrene, a plastic with good heat distortion and flame-retardant properties. nih.gov

Functionalization for Advanced Chemical Probes and Tools (e.g., Proteolysis-Targeting Chimeras (PROTACs))

While direct evidence of the use of this compound in Proteolysis-Targeting Chimeras (PROTACs) is limited in publicly available research, its structural motifs are relevant to the design of these advanced chemical tools. nih.gov PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. They consist of a target-binding ligand, an E3 ligase-binding ligand, and a chemical linker.

The linker plays a crucial role in the efficacy of a PROTAC, and its composition and rigidity are key design elements. The 4-(2-chloroethoxy)phenyl moiety could potentially be incorporated into a PROTAC linker. The chloroethoxy group provides a handle for conjugation to either the target-binding or the E3 ligase-binding moiety. The phenyl ring can introduce a degree of rigidity to the linker, which can be advantageous for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase. Research has shown that cyclic structures, such as cyclohexyl rings, within the linker can be beneficial, and the phenyl group in this compound could serve a similar purpose.

Design of Ligands and Catalysts Incorporating the this compound Scaffold

The this compound scaffold has the potential for use in the design of novel ligands for catalysis. The oxygen and chlorine atoms on the molecule can act as donor atoms for coordination with metal centers.

Advanced Analytical and Spectroscopic Characterization of 1 Chloro 4 2 Chloroethoxy Benzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 1-Chloro-4-(2-chloroethoxy)benzene. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be constructed.

¹H NMR spectroscopy provides information about the chemical environment, connectivity, and number of hydrogen atoms. In a typical ¹H NMR spectrum of this compound, the aromatic protons on the benzene (B151609) ring appear as two distinct doublets, characteristic of a 1,4-disubstituted pattern. The protons on the ethoxy chain (-OCH₂CH₂Cl) exhibit signals as two triplets, resulting from the coupling between adjacent methylene (B1212753) groups.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. This allows for the confirmation of the total number of carbons and their specific chemical environments (aromatic or aliphatic). The carbon atoms attached to electronegative atoms like oxygen and chlorine are shifted downfield.

While specific spectral data for this compound is not publicly available in comprehensive databases, a representative interpretation based on known chemical shift principles is detailed below.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Splitting Pattern | Integration / Description |

| ¹H | Aromatic (ortho to -Cl) | ~ 7.2 - 7.4 | Doublet | 2H |

| ¹H | Aromatic (ortho to -O) | ~ 6.8 - 7.0 | Doublet | 2H |

| ¹H | -O-CH₂ -CH₂-Cl | ~ 4.2 - 4.3 | Triplet | 2H |

| ¹H | -O-CH₂-CH₂ -Cl | ~ 3.8 - 3.9 | Triplet | 2H |

| ¹³C | Aromatic (C-O) | ~ 157 - 159 | Singlet | Carbon attached to ether oxygen |

| ¹³C | Aromatic (C-Cl) | ~ 128 - 130 | Singlet | Carbon attached to chlorine |

| ¹³C | Aromatic (CH, ortho to -Cl) | ~ 130 - 132 | Singlet | Two equivalent aromatic carbons |

| ¹³C | Aromatic (CH, ortho to -O) | ~ 115 - 117 | Singlet | Two equivalent aromatic carbons |

| ¹³C | -O-CH₂ -CH₂-Cl | ~ 68 - 70 | Singlet | Methylene carbon attached to oxygen |

| ¹³C | -O-CH₂-CH₂-Cl | ~ 41 - 43 | Singlet | Methylene carbon attached to chlorine |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural characteristics of a compound by analyzing its mass-to-charge ratio (m/z). Techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) are used to ionize the molecule. researchgate.net

For this compound (C₈H₈Cl₂O), the molecular weight is approximately 190.05 g/mol . The mass spectrum will show a molecular ion peak [M]⁺. Due to the presence of two chlorine atoms, this peak will be accompanied by characteristic isotopic peaks ([M+2]⁺ and [M+4]⁺) because of the natural abundance of the ³⁷Cl isotope.

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for this molecule would involve the cleavage of the ether bond and the loss of the chloroethoxy side chain.

Table 2: Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Description |

| 190/192/194 | [C₈H₈Cl₂O]⁺ | Molecular Ion Peak (M⁺) showing the characteristic isotopic pattern for two chlorine atoms. |

| 128/130 | [C₆H₄ClO]⁺ | Loss of the chloroethyl group (•CH₂CH₂Cl). This represents the stable 4-chlorophenoxy cation. |

| 93 | [C₆H₄O]⁺ | Subsequent loss of the chlorine atom from the phenoxy cation. |

| 63/65 | [C₂H₄Cl]⁺ | Chloroethyl cation, resulting from cleavage of the C-O ether bond. |

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatography is indispensable for separating this compound from impurities and for performing quantitative analysis. synhet.com Various chromatographic methods are employed depending on the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) for Product Separation

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound. synhet.com A reversed-phase HPLC method is typically suitable for this compound. This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase. By adjusting the mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), separation from starting materials, by-products, and other non-volatile impurities can be achieved. Detection is commonly performed using a UV spectrophotometer set at a wavelength where the benzene ring shows strong absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for analyzing volatile components. synhet.com In this technique, the sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. hpst.cz This is particularly useful for identifying and quantifying any volatile impurities that may be present in the sample of this compound. The GC provides separation, and the MS provides definitive identification based on the mass spectrum of each separated component. thermofisher.com

Chiral Chromatography (e.g., Chiral HPLC) for Enantiomeric Resolution

Chiral chromatography is a specialized technique used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. nih.gov The compound this compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exist as enantiomers, and enantiomeric resolution via chiral chromatography is not applicable to this specific compound. This technique is, however, essential for related pharmaceutical compounds that are chiral, where separating the enantiomers is often a regulatory requirement. phenomenex.comnih.gov

Validation of Analytical Methodologies (e.g., linearity, LOD, LOQ)

Validation of an analytical procedure is crucial to ensure that it is suitable for its intended purpose. europa.eu For quantitative methods like HPLC or GC-MS used to analyze this compound, key validation parameters must be established. europa.eu A similar validation approach was demonstrated for the related impurity 2-(2-chloroethoxy) ethanol, where a UHPLC-MS/MS method was validated according to ICH guidelines. researcher.life

Linearity: This demonstrates a proportional relationship between the concentration of the analyte and the analytical signal. It is typically established by analyzing a minimum of five concentrations, and the results are evaluated by the correlation coefficient (R²), which should ideally be ≥ 0.99. europa.eu

Limit of Detection (LOD): This is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. For a related impurity, 2-(2-chloroethoxy) ethanol, the LOD was determined to be 0.070 ppm. researcher.life

Limit of Quantitation (LOQ): This is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For 2-(2-chloroethoxy) ethanol, the LOQ was established at 0.235 ppm. researcher.life

Table 3: Key Validation Parameters for a Quantitative Analytical Method

| Parameter | Description | Typical Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. europa.eu | The analyte peak is well-resolved from impurity peaks. |

| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. europa.eu | Correlation coefficient (R²) ≥ 0.99 |

| Range | The interval between the upper and lower concentration of analyte for which the method has suitable linearity, accuracy, and precision. europa.eu | Typically 80% to 120% of the test concentration for an assay. europa.eu |

| Accuracy | The closeness of the test results to the true value. europa.eu | Typically reported as percent recovery (e.g., 98-102%). |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. europa.eu | Expressed as Relative Standard Deviation (RSD), typically ≤ 2%. |

| LOD | The lowest concentration of analyte that can be detected. | Signal-to-Noise ratio typically ≥ 3:1 |

| LOQ | The lowest concentration of analyte that can be quantified with acceptable accuracy and precision. | Signal-to-Noise ratio typically ≥ 10:1 |

X-ray Crystallography for Solid-State Structural Determination

For this compound, a comprehensive search of publicly available crystallographic databases did not yield a specific crystal structure. However, were such an analysis to be performed, it would provide definitive data on the spatial arrangement of the chlorophenyl and chloroethoxy groups. The expected data from an X-ray crystallographic analysis would be presented in a standardized format, as shown in the hypothetical data table below.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Data |

|---|---|

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Z (molecules per unit cell) | e.g., 4 |

This data would be crucial for understanding intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, that govern the packing of the molecules in the crystal lattice.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific chemical bonds. synhet.com

Table 2: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3050-3100 | C-H Stretch | Aromatic Ring |

| ~2850-2960 | C-H Stretch | Aliphatic (CH₂) |

| ~1590, ~1490 | C=C Stretch | Aromatic Ring |

| ~1245 | C-O-C Stretch | Aryl-Alkyl Ether |

| ~1090 | C-O Stretch | Ether |

| ~830 | C-H Bend | Aromatic (para-substituted) |

| ~750 | C-Cl Stretch | Alkyl Halide |

These predicted frequencies allow for the qualitative identification of the key structural features of this compound, confirming the presence of the aromatic ring, the ether linkage, and the chloro-substituents. nist.govnist.govnist.gov

Computational Chemistry and Molecular Modeling Studies of 1 Chloro 4 2 Chloroethoxy Benzene

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. Methods like Density Functional Theory (DFT) are powerful tools for investigating the electron distribution, molecular orbital energies, and other electronic descriptors.

For 1-Chloro-4-(2-chloroethoxy)benzene, DFT calculations could provide valuable insights into its stability and reactivity. Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, these calculations can determine the distribution of electron density, revealing the most electron-rich and electron-deficient regions of the molecule. This information is crucial for predicting how the molecule will interact with other chemical species. For instance, the electrostatic potential map would highlight the negative potential around the oxygen and chlorine atoms, suggesting these are likely sites for electrophilic attack.

Table 1: Predicted Electronic Properties of this compound (Illustrative)

| Property | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -8.5 eV | Indicates the energy of the outermost electrons; relates to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy unoccupied orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 7.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 2.5 D | A measure of the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Mulliken Atomic Charges | C(1): -0.05, Cl(1): -0.15, O(1): -0.25, Cl(2): -0.10 | Provides a measure of the partial charge on each atom, indicating sites susceptible to nucleophilic or electrophilic attack. |

| Note: These values are for illustrative purposes and would need to be calculated using appropriate quantum chemical methods. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The flexible chloroethoxy side chain of this compound allows for a range of possible three-dimensional arrangements, or conformations. Molecular Dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape of a molecule over time.

By simulating the motion of atoms and bonds, MD can identify the most stable, low-energy conformations of this compound. These simulations would reveal the preferred dihedral angles of the ether linkage and the chloroethyl group, which are crucial for understanding how the molecule interacts with its environment, such as biological receptors or solvent molecules.

MD simulations can also be used to study intermolecular interactions. For example, by simulating a system containing multiple molecules of this compound, one could investigate how they pack in a condensed phase and what types of non-covalent interactions (e.g., van der Waals forces, dipole-dipole interactions) dominate. This information is valuable for predicting physical properties like boiling point and solubility.

Table 2: Key Conformational Dihedral Angles in this compound (Illustrative)

| Dihedral Angle | Predicted Stable Conformation(s) (Illustrative) | Energy Barrier to Rotation (kcal/mol) (Illustrative) |

| C(ar)-O-C(1)-C(2) | ~180° (anti-periplanar) | 3-5 |

| O-C(1)-C(2)-Cl | ~60° (gauche), ~180° (anti-periplanar) | 2-4 |

| Note: These values are for illustrative purposes and would be determined from the potential energy surface calculated via molecular dynamics or other conformational search methods. |

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational chemistry can predict various spectroscopic properties, aiding in the identification and characterization of molecules. For this compound, theoretical calculations can generate predicted infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Theoretical IR spectra can be calculated from the vibrational frequencies of the molecule, which are obtained from quantum chemical calculations. These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound. Similarly, NMR chemical shifts can be calculated to aid in the interpretation of experimental NMR spectra.

Computational methods are also invaluable for mapping out potential chemical reaction pathways. cecam.org By calculating the energies of reactants, transition states, and products, a detailed energy profile for a proposed reaction can be constructed. This allows for the determination of activation energies, which are key to understanding reaction rates. For this compound, this could be applied to study its potential degradation pathways in the environment or its metabolism in biological systems.

Table 3: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Technique | Predicted Key Features (Illustrative) |

| Infrared (IR) Spectroscopy | C-O-C stretch (~1250 cm⁻¹), C-Cl stretch (~700-800 cm⁻¹) |

| ¹H NMR Spectroscopy | Aromatic protons (δ 6.8-7.3 ppm), -OCH₂- protons (δ 4.2 ppm), -CH₂Cl protons (δ 3.8 ppm) |

| ¹³C NMR Spectroscopy | Aromatic carbons (δ 115-160 ppm), -OCH₂- carbon (δ ~70 ppm), -CH₂Cl carbon (δ ~45 ppm) |

| Note: These are illustrative predictions. Actual values would be obtained from specific computational software and methods. |

Elucidation of Structure-Reactivity and Structure-Toxicity Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are computational tools used to correlate the chemical structure of a compound with its biological activity or toxicity. nih.gov These models are built on the principle that the properties of a chemical are a function of its molecular structure.

For this compound, QSAR and QSTR studies could be employed to predict its potential biological effects without the need for extensive experimental testing. These models use molecular descriptors, which are numerical values that encode different aspects of a molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties. nih.gov

By developing a QSAR model for a class of related halogenated ethers, the toxicity of this compound could be estimated. nih.gov For example, descriptors such as the octanol-water partition coefficient (logP) and various electronic parameters derived from quantum chemical calculations could be used to build a predictive model for its potential toxicity to aquatic organisms or other endpoints of concern. nih.gov

Table 4: Molecular Descriptors for QSAR/QSTR Modeling of this compound (Illustrative)

| Descriptor | Predicted Value (Illustrative) | Relevance to Activity/Toxicity |

| LogP (Octanol-Water Partition Coefficient) | 3.5 | Indicates lipophilicity, which affects absorption and distribution in biological systems. |

| Molecular Weight | 191.04 g/mol | Relates to the size of the molecule. |

| Polar Surface Area (PSA) | 9.23 Ų | Influences membrane permeability. |

| Number of Rotatable Bonds | 4 | A measure of molecular flexibility. |

| Note: These values are for illustrative purposes and can be calculated using various computational tools. |

Environmental Fate and Remediation Research Pertaining to 1 Chloro 4 2 Chloroethoxy Benzene

Biodegradation Pathways and Microbial Metabolism of Chlorinated Ethers

The biodegradation of chlorinated ethers like 1-Chloro-4-(2-chloroethoxy)benzene is a key process in their environmental attenuation. Microbial metabolism can lead to the partial or complete breakdown of this compound, reducing its potential for long-term environmental impact. The degradation typically involves the enzymatic cleavage of the ether bond and the removal of the chlorine substituents.

The removal of chlorine atoms from aromatic and aliphatic chains is a critical step in the detoxification and further degradation of chlorinated compounds. Several enzymatic dehalogenation mechanisms are known to occur in microorganisms. These can be broadly categorized as hydrolytic, reductive, and oxidative dehalogenation.

In the context of this compound, both the chloro group on the benzene (B151609) ring and the one on the ethoxy side chain would need to be removed. Reductive dehalogenation, where a chlorine atom is replaced by a hydrogen atom, is a common pathway for aryl chlorides under anaerobic conditions. Hydrolytic dehalogenation, where a chlorine atom is replaced by a hydroxyl group, is another possibility, often catalyzed by haloalkane dehalogenases for the aliphatic chlorine and can occur under both aerobic and anaerobic conditions. Oxidative dehalogenation, mediated by mono- or dioxygenases, can also occur, particularly for the aromatic chlorine, often leading to the formation of chlorocatechols.

The cleavage of the ether bond itself is a significant step in the degradation of this compound. This is often an oxidative process catalyzed by monooxygenase enzymes, which attack the carbon atom adjacent to the ether oxygen, forming an unstable hemiacetal that spontaneously breaks down. researchgate.net For aromatic ethers, dioxygenases can also attack the aromatic ring, leading to ring cleavage and subsequent breakdown of the molecule. researchgate.net

Table 1: Potential Enzymatic Reactions in the Biodegradation of this compound

| Reaction Type | Enzyme Class | Substrate Moiety | Potential Products |

| Reductive Dehalogenation | Reductive Dehalogenases | Aryl chloride, Alkyl chloride | 1-(2-chloroethoxy)benzene, 4-chlorophenoxyethanol |

| Hydrolytic Dehalogenation | Hydrolases (Dehalogenases) | Alkyl chloride | 1-chloro-4-(2-hydroxyethoxy)benzene |

| Oxidative Dehalogenation | Monooxygenases, Dioxygenases | Aryl chloride | Chlorocatechols |

| Ether Bond Cleavage | Monooxygenases, Dioxygenases, Etherases | Ether linkage | 4-chlorophenol (B41353), 2-chloroethanol |

While no specific microbial strains have been reported to degrade this compound, research on similar compounds provides strong candidates for its bioremediation. The genus Xanthobacter, for instance, has been shown to be capable of degrading chlorinated ethers. A notable example is Xanthobacter sp. strain ENV481, which can utilize bis(2-chloroethyl) ether (BCEE) as its sole source of carbon and energy. rsc.org This strain was isolated from a contaminated site and degrades BCEE through sequential dehalogenation reactions. rsc.org

The degradation of BCEE by Xanthobacter sp. ENV481 involves the formation of 2-(2-chloroethoxy)ethanol (B196239) and subsequently diethylene glycol, indicating a hydrolytic dehalogenation mechanism. rsc.org Given the structural similarity, it is plausible that strains of Xanthobacter could also degrade this compound, likely initiating the attack on the chloroethoxy side chain.

Other bacteria known to degrade ethers and chlorinated aromatic compounds include species of Pseudomonas, Sphingomonas, and Rhodococcus. For example, Sphingobium sp. SYK-6 is well-studied for its ability to cleave the β-O-4 aryl ether linkage in lignin (B12514952), a complex natural polymer containing ether bonds. rsc.org This suggests that bacteria with metabolic pathways for lignin degradation may also have the enzymatic machinery to break down aromatic ethers like this compound.

The rate and extent of biodegradation of chlorinated compounds are highly dependent on environmental conditions, particularly the availability of oxygen. Oxic (aerobic) and anoxic (anaerobic) conditions favor different microbial metabolic pathways.

For this compound, the initial steps of degradation may vary depending on the redox potential of the environment.

Aerobic Conditions: In the presence of oxygen, oxidative pathways are likely to dominate. Monooxygenase and dioxygenase enzymes can hydroxylate the aromatic ring, leading to ring cleavage. The chloroethoxy side chain can also be oxidized. Aerobic conditions are generally more favorable for the complete mineralization of organic pollutants.

Anaerobic Conditions: Under anoxic conditions, reductive dechlorination of the aromatic chlorine is a more likely initial step. The ether bond may also be cleaved under anaerobic conditions, although this is less common than oxidative cleavage. Anaerobic degradation can sometimes lead to the accumulation of partially degraded and potentially still hazardous intermediates.

The interface between oxic and anoxic zones in soil and sediment can be particularly active sites for biodegradation. A sequential anaerobic-aerobic process can be highly effective for chlorinated compounds. Anaerobic conditions can initiate reductive dechlorination, making the molecule more susceptible to subsequent complete degradation under aerobic conditions.

Abiotic Transformation Processes (e.g., Hydrolysis, Photolysis)

In addition to biodegradation, abiotic processes can contribute to the transformation of this compound in the environment. The primary abiotic transformation pathways for organic chemicals in the environment are hydrolysis and photolysis.

Hydrolysis: The ether linkage in this compound is generally stable to hydrolysis under typical environmental pH conditions. While the chloroethoxy group may undergo slow hydrolysis to a hydroxyethoxy group, the aromatic ether bond is resistant to cleavage without strong acid or base catalysis. Therefore, hydrolysis is not expected to be a major transformation pathway for this compound in the environment.

Photolysis: Photolysis, or the breakdown of molecules by light, is likely to be a more significant abiotic degradation pathway for this compound, particularly in sunlit surface waters and in the atmosphere. The aromatic ring in the molecule can absorb ultraviolet (UV) radiation from sunlight. Research on chlorinated diphenyl ethers and other chlorinated aromatic compounds has shown that photolysis can lead to reductive dechlorination, where a chlorine atom on the aromatic ring is replaced by a hydrogen atom. nih.gov The photolysis of alkyl phenyl ethers has also been shown to lead to the isomerization to alkylphenols. rsc.org Therefore, it is plausible that photolysis of this compound could lead to the formation of 1-(2-chloroethoxy)benzene and other photoproducts.

Environmental Transport and Distribution Modeling in Environmental Compartments (e.g., soil, water, air)

As a semi-volatile organic compound (SVOC), this compound has the potential to partition between air, water, and soil.

Air: Due to its expected moderate vapor pressure, it may volatilize from contaminated soil and water surfaces and undergo long-range atmospheric transport.

Water: Its moderate water solubility would allow it to be transported in surface water and groundwater.

Soil and Sediment: The compound is expected to have a moderate affinity for organic matter in soil and sediment, leading to its accumulation in these compartments. Its transport in soil will be retarded by sorption to soil organic carbon.

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that can predict the physicochemical properties and environmental fate of chemicals based on their molecular structure. ecetoc.orgresearchgate.net While a specific QSAR model for this compound is not published, such models could be used to estimate its key environmental parameters and to model its distribution in different environmental compartments using multimedia environmental models. nih.gov

Table 2: Predicted Environmental Distribution of this compound

| Environmental Compartment | Potential for Accumulation | Primary Transport Mechanisms |

| Air | Low to Moderate | Volatilization, Atmospheric Transport |

| Water | Moderate | Advection, Dispersion |

| Soil/Sediment | Moderate to High | Sorption, Leaching |

Bioremediation Strategies for Contaminated Environments

Bioremediation offers a promising and cost-effective approach for the cleanup of environments contaminated with chlorinated ethers like this compound. nih.govresearchgate.net Several strategies can be employed, often tailored to the specific conditions of the contaminated site.

Bioaugmentation: This strategy involves the introduction of specific microorganisms with known degradative capabilities to a contaminated site. For this compound, this could involve the use of cultured strains of Xanthobacter or other ether-degrading bacteria. rsc.org This approach is particularly useful when the native microbial population lacks the ability to degrade the contaminant.

Biostimulation: This approach aims to enhance the activity of the indigenous microbial population by providing them with necessary nutrients (e.g., nitrogen, phosphorus) and electron acceptors (e.g., oxygen) or donors. For instance, in an anaerobic environment, the addition of an electron donor could stimulate reductive dechlorination.

Monitored Natural Attenuation (MNA): In some cases, the natural processes of biodegradation, dispersion, dilution, sorption, and volatilization can reduce contaminant concentrations to acceptable levels over time. MNA requires comprehensive site characterization and long-term monitoring to ensure that attenuation is occurring at a sufficient rate to be protective of human health and the environment.

Sequential Anaerobic/Aerobic Bioremediation: As discussed earlier, a combination of anaerobic and aerobic conditions can be very effective for the complete degradation of chlorinated aromatic compounds. This can be engineered in bioreactors or by manipulating conditions in situ.

The selection of the most appropriate bioremediation strategy depends on a thorough understanding of the contaminant's properties, the hydrogeological conditions of the site, and the metabolic capabilities of the microbial communities present.

Toxicological Research and Mechanisms of Biological Interaction for 1 Chloro 4 2 Chloroethoxy Benzene

Cellular and Subcellular Effects of the Chemical Compound (e.g., cytotoxicity, apoptosis)

The cellular and subcellular effects of 1-Chloro-4-(2-chloroethoxy)benzene are not extensively documented for the compound itself. However, insights can be drawn from the known effects of its parent compound, benzene (B151609), and its metabolites. Benzene is metabolized in the body to reactive species such as 1,4-hydroquinone and 1,4-benzoquinone. These metabolites have been shown to induce apoptosis, or programmed cell death, in human leukemic HL-60 cells. nih.gov This process is characterized by distinct morphological changes and fragmentation of DNA. nih.gov

Interestingly, the expression of the anti-apoptotic protein Bcl-2 can suppress this effect. nih.gov Studies have shown that while Bcl-2 prevents the ultimate demise of the cell, it does not stop the production of reactive oxygen species (ROS) elicited by the benzene metabolites. nih.gov This suggests that Bcl-2 acts downstream of the initial oxidative stress events. nih.gov The implication is that while cells may survive, they may do so with accumulated damage.

Enzyme Inhibition and Perturbations of Metabolic Pathways

The metabolism of benzene, the parent structure of this compound, is a complex process primarily mediated by cytochrome P450 enzymes, particularly CYP2E1. nih.gov This metabolic activation is crucial for its toxicity. The process yields various metabolites, including phenol (B47542), quinol, and catechol, which are then conjugated with glucuronic acid or sulfate (B86663) for excretion. nih.gov A key reactive metabolite is p-benzoquinone, which is highly toxic due to its ability to deplete intracellular glutathione (B108866) and bind to essential cellular molecules. nih.gov

It is plausible that this compound follows similar metabolic pathways. The presence of the chloro- and ethoxy- groups may influence the rate and sites of metabolism, but the benzene ring itself is a primary target for oxidative metabolism. Research on other chlorinated phenoxy compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), has shown that they can bind to and alter the activity of various enzymes. pjoes.com This suggests a potential mechanism by which this compound could perturb metabolic pathways.

Recent studies on human metabolism of benzene suggest the existence of two distinct metabolic pathways: a low-affinity pathway, likely dominated by CYP2E1, and a high-affinity pathway that is not yet fully identified. nih.gov At low environmental concentrations, the high-affinity pathway is responsible for the majority of benzene metabolism. nih.gov This dual-pathway model suggests that the metabolic fate and subsequent toxicity of benzene derivatives like this compound could be concentration-dependent.

Molecular Mechanisms of Toxicity, including Potential Alkylating Agent Activity and DNA Damage

A significant aspect of benzene's toxicity, and by extension, the potential toxicity of its derivatives, is the induction of DNA damage. This is not typically caused by benzene itself but by its reactive metabolites. nih.gov One such metabolite, 1,2,4-benzenetriol, has been shown to cause significant damage to human DNA. nih.gov The mechanism of this damage is thought to involve the generation of reactive oxygen species through the autoxidation of the metabolite, a process that can be accelerated by the presence of metal ions like copper. nih.gov

The resulting oxidative DNA damage can manifest as lesions such as 8-hydroxydeoxyguanosine (8-OH-dGua). nih.gov In normal cells, these lesions are typically removed by DNA repair mechanisms. However, in cells where apoptosis is suppressed (for example, by Bcl-2 expression), this repair process can be attenuated. nih.gov This failure to repair DNA damage can lead to an increase in mutation frequency, providing a potential mechanism for carcinogenesis. nih.gov The reactive metabolite p-benzoquinone is known to bind to cellular nucleophiles, including DNA, which is a hallmark of alkylating agent activity and a key contributor to its toxicity. nih.govnih.gov

In Vitro and In Silico Approaches to Biological Activity Prediction

In the absence of extensive empirical data for this compound, in vitro (cell-based) and in silico (computer-based) methods offer valuable tools for predicting its biological activity and potential toxicity. For instance, computational toxicology models can predict a compound's properties based on its chemical structure. The ECOSAR (Ecological Structure Activity Relationships) model has been used to predict the aquatic toxicity of o-chlorobenzyl alcohol, a related compound. oecd.org

Furthermore, molecular docking studies can simulate the interaction of a chemical with biological targets, such as enzymes or receptors. This approach has been used to investigate the potential anticancer mechanisms of 4-phenyl-2-quinolone derivatives by examining their fit within the colchicine-binding site of tubulin. nih.gov Similarly, in silico tools are used to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of new chemical entities. nih.gov

For a compound that is structurally very similar, 1-chloro-4-[2-(2-chloroethoxy)ethoxy]benzene, a summary from the High-Throughput Transcriptomics (HTTr) database is available, indicating that modern predictive toxicology methods are being applied to this class of chemicals. epa.gov These approaches can help to prioritize chemicals for further testing and provide insights into their potential hazards.

Q & A

Q. What are the established synthetic routes for 1-Chloro-4-(2-chloroethoxy)benzene, and how do reaction conditions influence yield?